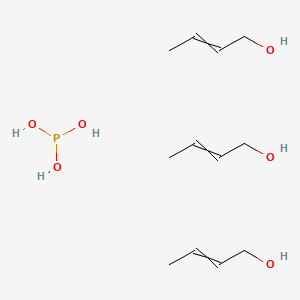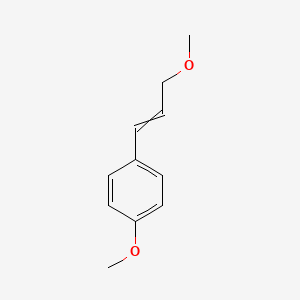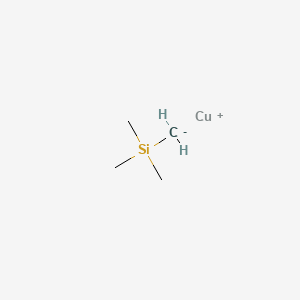
Copper(1+) (trimethylsilyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) (trimethylsilyl)methanide is an organometallic compound that features a copper ion coordinated with a trimethylsilyl group and a methanide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+) (trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with trimethylsilylmethyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These include maintaining anhydrous conditions, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+) (trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species under certain conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-copper bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various nucleophiles. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper compounds .
Applications De Recherche Scientifique
Copper(1+) (trimethylsilyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential in creating novel materials with unique electronic and structural properties.
Mécanisme D'action
The mechanism by which Copper(1+) (trimethylsilyl)methanide exerts its effects involves the coordination of the copper ion with the trimethylsilyl and methanide ligands. This coordination facilitates the transfer of electrons and the formation of new bonds in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(1+) (trimethylsilyl)amide: Similar in structure but with an amide ligand instead of a methanide.
Copper(1+) (trimethylsilyl)ethanide: Features an ethanide ligand, leading to different reactivity and applications.
Uniqueness
Copper(1+) (trimethylsilyl)methanide is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other copper(1+) organometallic compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
Propriétés
Numéro CAS |
48003-18-5 |
|---|---|
Formule moléculaire |
C4H11CuSi |
Poids moléculaire |
150.76 g/mol |
Nom IUPAC |
copper(1+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 |
Clé InChI |
JVOZRHPCDNOMSQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


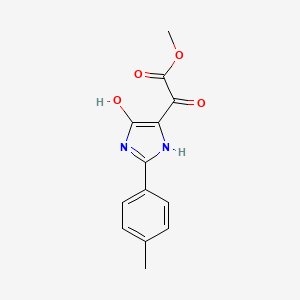
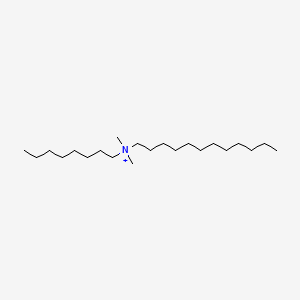
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
